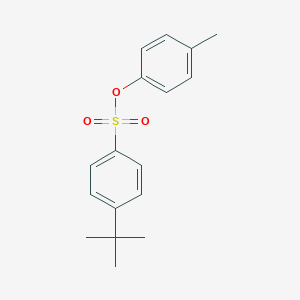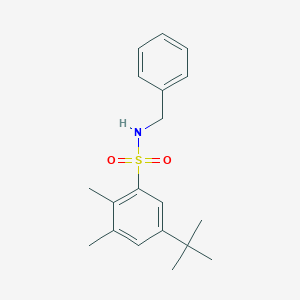
4-Methylphenyl 4-tert-butylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 4-tert-butylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates. It is commonly used in scientific research as a reagent in organic synthesis. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 4-tert-butylbenzenesulfonate is not well understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic carbon of the sulfonyl chloride group. This results in the formation of a sulfonate ester, which is stable under a wide range of reaction conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl 4-tert-butylbenzenesulfonate. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It is also not known to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methylphenyl 4-tert-butylbenzenesulfonate is its stability under a wide range of reaction conditions. This makes it a useful reagent in organic synthesis, particularly in reactions that require harsh conditions. The compound is also easy to handle and purify, which makes it a popular choice for researchers.
However, there are also some limitations associated with the use of 4-Methylphenyl 4-tert-butylbenzenesulfonate. For example, the compound is relatively expensive compared to other reagents, which may limit its use in large-scale reactions. It is also not suitable for reactions that require acidic conditions as it can undergo hydrolysis.
Zukünftige Richtungen
There are several future directions for the use of 4-Methylphenyl 4-tert-butylbenzenesulfonate in scientific research. One potential application is in the development of new catalysts for organic reactions. The compound's unique properties make it a promising candidate for use in various catalytic reactions.
Another potential application is in the development of new drugs and therapeutic agents. Studies have shown that 4-Methylphenyl 4-tert-butylbenzenesulfonate has anti-inflammatory properties, which could make it a useful compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 4-Methylphenyl 4-tert-butylbenzenesulfonate is a useful reagent in organic synthesis and has potential applications in various fields. The compound's stability and ease of use make it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not exhibit any significant adverse effects on human health. As research in this field continues, it is likely that new applications for 4-Methylphenyl 4-tert-butylbenzenesulfonate will be discovered, making it an increasingly important compound in scientific research.
Synthesemethoden
The synthesis of 4-Methylphenyl 4-tert-butylbenzenesulfonate involves the reaction of 4-methylphenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature or slightly elevated temperature under an inert atmosphere. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 4-tert-butylbenzenesulfonate is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols and amines due to its stability and ease of removal. It is also used as a coupling reagent in peptide synthesis and as a catalyst in various reactions such as esterification and transesterification.
Eigenschaften
Molekularformel |
C17H20O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(4-methylphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-13-5-9-15(10-6-13)20-21(18,19)16-11-7-14(8-12-16)17(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
WMZUMKQGKKEQBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)